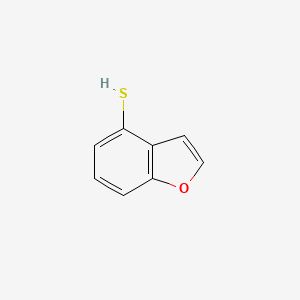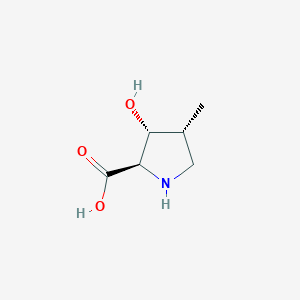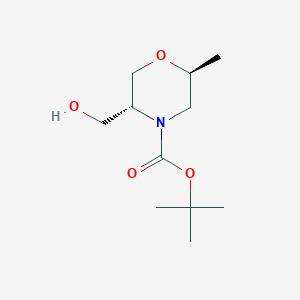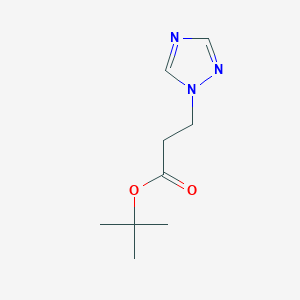
tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its applications in various chemical reactions, particularly in the field of click chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate can undergo nucleophilic substitution reactions where the triazole ring acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Click Chemistry: It is prominently used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of click chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Click Chemistry: Copper(I) catalysts and azides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in click chemistry, the product is typically a 1,2,3-triazole derivative .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole rings makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used for bioconjugation, where it helps in attaching biomolecules to various surfaces or other molecules. This is particularly useful in the development of diagnostic tools and drug delivery systems .
Industry: Industrially, it is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate in click chemistry involves the formation of a copper(I)-catalyzed azide-alkyne cycloaddition. The triazole ring acts as a ligand, coordinating with the copper(I) ion to facilitate the reaction. This results in the formation of a stable 1,2,3-triazole ring, which is a key feature of click chemistry .
Comparación Con Compuestos Similares
- tert-Butyl 2-(1H-1,2,3-triazol-4-yl)acetate
- tert-Butyl 2-(1H-1,2,3-triazol-1-yl)propanoate
- tert-Butyl 3-(1H-1,2,3-triazol-1-yl)propanoate
Comparison: While all these compounds contain triazole rings and tert-butyl groups, tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct reactivity and stability, making it particularly suitable for click chemistry applications .
Propiedades
Número CAS |
106535-20-0 |
|---|---|
Fórmula molecular |
C9H15N3O2 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
tert-butyl 3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)4-5-12-7-10-6-11-12/h6-7H,4-5H2,1-3H3 |
Clave InChI |
HJRJFSLCUNJZCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCN1C=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


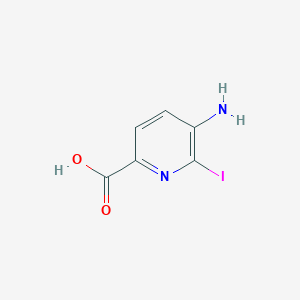
![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
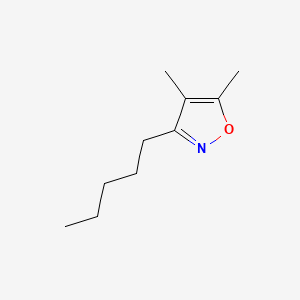
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
